molecular formula C24F18 B13421784 Perfluoro-1,3,5-triphenylbenzene

Perfluoro-1,3,5-triphenylbenzene

Katalognummer: B13421784
Molekulargewicht: 630.2 g/mol
InChI-Schlüssel: UVJSKKCWUVDYOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Perfluoro-1,3,5-triphenylbenzene is a highly fluorinated aromatic compound with the molecular formula C24F18 . It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is of significant interest in various fields of scientific research due to its distinctive characteristics.

Vorbereitungsmethoden

The synthesis of perfluoro-1,3,5-triphenylbenzene typically involves the fluorination of 1,3,5-triphenylbenzene. One common method is the direct fluorination using elemental fluorine under controlled conditions . The reaction is carried out in a fluorine-resistant reactor, often at low temperatures to prevent decomposition. Industrial production methods may involve the use of specialized equipment to handle the highly reactive fluorine gas and ensure the safety of the process.

Analyse Chemischer Reaktionen

Perfluoro-1,3,5-triphenylbenzene is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain types of reactions under specific conditions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound is resistant to oxidation and reduction due to the stability of the carbon-fluorine bonds.

    Common Reagents and Conditions: Reagents such as sodium amide in liquid ammonia can be used for nucleophilic substitution reactions.

    Major Products: The major products of these reactions depend on the specific nucleophile used, but typically involve the replacement of one or more fluorine atoms with other functional groups.

Wissenschaftliche Forschungsanwendungen

Perfluoro-1,3,5-triphenylbenzene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which perfluoro-1,3,5-triphenylbenzene exerts its effects is primarily related to its chemical stability and resistance to degradation. The strong carbon-fluorine bonds make it highly resistant to chemical reactions, which is a key factor in its stability. This stability allows it to maintain its structure and function under harsh conditions, making it useful in various applications .

Vergleich Mit ähnlichen Verbindungen

Perfluoro-1,3,5-triphenylbenzene can be compared with other similar fluorinated aromatic compounds:

This compound stands out due to its unique combination of high fluorine content and complex aromatic structure, which imparts exceptional stability and resistance to chemical reactions.

Eigenschaften

Molekularformel

C24F18

Molekulargewicht

630.2 g/mol

IUPAC-Name

1,2,3,4,5-pentafluoro-6-[2,4,6-trifluoro-3,5-bis(2,3,4,5,6-pentafluorophenyl)phenyl]benzene

InChI

InChI=1S/C24F18/c25-7-1(4-10(28)16(34)22(40)17(35)11(4)29)8(26)3(6-14(32)20(38)24(42)21(39)15(6)33)9(27)2(7)5-12(30)18(36)23(41)19(37)13(5)31

InChI-Schlüssel

UVJSKKCWUVDYOA-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(=C(C(=C1F)C2=C(C(=C(C(=C2F)F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.